N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
Benzothiazole derivatives have been synthesized and studied for their anti-inflammatory properties . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and various synthetic pathways .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were determined by their C, H and N analysis .
Scientific Research Applications
Structural Studies
This compound has been used in structural studies . For instance, a study was carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The study involved single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which are structurally similar to the compound , have been studied as optical materials .
Biological Potential
The compound has been studied for its biological potential . This includes its potential use in the development of new drugs and treatments.
Antibacterial Agents
Some derivatives of the compound have been synthesized and evaluated as antibacterial agents . For example, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus NCIM 5021 .
Antifungal and Antiprotozoal Effects
The compound has been analyzed in vitro for its antifungal and antiprotozoal effects .
QSAR Modeling
The compound has been used in QSAR (Quantitative Structure-Activity Relationship) modeling . This methodology provides a correlation between physicochemical properties and elicited biological activity using multivariable regression .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S.ClH/c23-16-17-6-8-18(9-7-17)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-19-4-1-2-5-20(19)29-22;/h1-2,4-9H,3,10-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUNFBSXUNNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride |
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